molecular formula C16H18N2O4S2 B2617441 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171696-15-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2617441
CAS RN: 1171696-15-3
M. Wt: 366.45
InChI Key: LPFGJZHJTCSLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for drug development due to its unique chemical structure and potential therapeutic properties.

Advantages and Limitations for Lab Experiments

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for extended periods. However, the compound is not water-soluble, which may limit its use in certain experiments. Additionally, the compound is relatively new and has not been extensively studied in vivo.

Future Directions

There are several future directions for the study of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide. One direction is to investigate the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the compound's mechanism of action in more detail to identify specific targets for drug development. Additionally, the compound's pharmacokinetics and toxicity need to be studied in vivo to determine its safety and efficacy as a potential drug candidate.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. The compound's unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves several steps. The first step involves the reaction of 2-chloro-1-methoxyethane with 2-aminobenzoic acid to form 1-(2-methoxyacetyl)-2-aminobenzene. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-7-thiol to form the desired product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-11-15(19)18-8-2-4-12-6-7-13(10-14(12)18)17-24(20,21)16-5-3-9-23-16/h3,5-7,9-10,17H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFGJZHJTCSLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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